molecular formula C11H24 B14564741 2,2,3,4,4-Pentamethylhexane CAS No. 61868-87-9

2,2,3,4,4-Pentamethylhexane

Cat. No.: B14564741
CAS No.: 61868-87-9
M. Wt: 156.31 g/mol
InChI Key: HBVQLCKOFAUQGY-UHFFFAOYSA-N
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Description

Significance of Branched Hydrocarbons in Chemical Science

Branched hydrocarbons, structurally defined by a carbon backbone with one or more alkyl side chains, exhibit distinct physical and chemical properties compared to linear alkanes with the same number of carbon atoms. stenutz.eu One of the most critical aspects of branching is its influence on the combustion properties of hydrocarbons. Highly branched alkanes are key components of high-quality gasoline due to their higher octane (B31449) ratings. This is attributed to their greater stability and more controlled combustion, which mitigates engine knocking, a phenomenon caused by the premature combustion of less stable linear hydrocarbons. wikipedia.org

The thermodynamic stability of branched alkanes is generally greater than that of their linear isomers. wikipedia.org This increased stability arises from the molecular structure, where branching can lead to more compact, spherical shapes. This compactness affects intermolecular forces, which in turn influences physical properties such as boiling and melting points. masterorganicchemistry.com Generally, increased branching tends to lower the boiling point due to a decrease in surface area and weaker van der Waals forces, while the melting point may increase due to better packing in the crystal lattice. masterorganicchemistry.com

From a research perspective, the study of branched hydrocarbons is essential for developing advanced biofuels and understanding complex chemical processes. researchgate.netnih.gov Researchers are exploring novel synthesis routes to produce highly branched alkanes from renewable resources, aiming to create sustainable and high-performance fuels. researchgate.netnih.gov The intricate structures of these molecules also provide valuable models for studying reaction mechanisms and the influence of steric effects in chemical transformations. researchgate.net

Academic Context of 2,2,3,4,4-Pentamethylhexane Research

This compound, a specific isomer of undecane (B72203) (C11H24), serves as a subject of interest within the broader academic investigation of highly branched alkanes. nih.gov While extensive research dedicated solely to this compound is not widespread, its properties and behavior can be contextualized within the study of C11 alkanes and other highly branched structures.

The primary academic interest in compounds like this compound lies in their potential application as components or additives in fuels. ontosight.ai The high degree of branching in its structure suggests favorable combustion characteristics. Furthermore, its physical properties, such as boiling point, density, and viscosity, are important parameters in fuel formulation and performance.

Theoretical studies involving highly branched alkanes often utilize computational methods to predict their thermodynamic properties, such as enthalpy of formation and entropy. nist.govacs.org These calculations are crucial for understanding the stability and equilibrium of isomers in complex hydrocarbon mixtures, which is relevant in refining processes and fuel production. Although specific experimental research on this compound is limited in publicly available literature, its structural characteristics make it a relevant example for broader studies on the structure-property relationships of branched alkanes.

Scope and Research Objectives for this compound Studies

The study of this compound is primarily driven by the need to understand the fundamental properties of highly branched alkanes and their impact on material applications, especially fuels.

Key Research Objectives:

Determination of Physicochemical Properties: A primary objective is the accurate measurement and theoretical calculation of the fundamental physical and chemical properties of this compound. This includes properties such as boiling point, density, refractive index, and viscosity. These data are essential for its identification, characterization, and for predicting its behavior in various applications.

Thermodynamic Analysis: Research aims to determine the thermodynamic properties of this compound, including its enthalpy of formation, entropy, and Gibbs free energy of formation. nist.gov This information is critical for assessing its stability relative to other isomers and for modeling its behavior in chemical processes such as combustion and pyrolysis.

Spectroscopic Characterization: Obtaining detailed spectroscopic data (e.g., NMR, IR, Mass Spectrometry) is a crucial objective. While comprehensive spectra for this specific isomer are not readily available in all public databases, such data would be invaluable for its unambiguous identification in complex mixtures and for detailed structural analysis. A 1950 publication in Analytical Chemistry presented Raman spectra for a wide range of hydrocarbons, contributing to the library of spectroscopic data for such compounds. dss.go.th

Synthesis and Production: A significant area of research for highly branched alkanes, in general, is the development of efficient and selective synthesis methods. researchgate.netnih.gov While specific synthesis routes for this compound are not extensively documented in dedicated studies, general methods for producing branched alkanes, such as alkylation and isomerization, would be applicable. Research in this area is often focused on utilizing renewable feedstocks. researchgate.net

Combustion and Fuel Performance: A key research driver is to understand the combustion behavior of highly branched alkanes like this compound. This includes studying its ignition properties, flame speed, and the formation of pollutants. The goal is to correlate its specific molecular structure with its performance as a fuel component to design next-generation, high-performance fuels.

Physicochemical Properties of this compound

The following table summarizes some of the known physicochemical properties of this compound.

PropertyValue
Molecular Formula C₁₁H₂₄
Molecular Weight 156.31 g/mol
Boiling Point 176 °C
Density 0.772 g/cm³
Refractive Index 1.433
Molar Volume 202.4 mL/mol
Molecular Refractivity 52.61 mL/mol

Data sourced from Stenutz. stenutz.eu

Properties

CAS No.

61868-87-9

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

IUPAC Name

2,2,3,4,4-pentamethylhexane

InChI

InChI=1S/C11H24/c1-8-11(6,7)9(2)10(3,4)5/h9H,8H2,1-7H3

InChI Key

HBVQLCKOFAUQGY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(C)C(C)(C)C

Origin of Product

United States

Synthetic Methodologies and Mechanistic Considerations for 2,2,3,4,4 Pentamethylhexane

General Principles of Alkane Synthesis Relevant to Highly Branched Architectures

The synthesis of alkanes can be broadly categorized into methods that form carbon-carbon bonds and those that reduce existing functional groups. For highly branched structures, a combination of these approaches is often necessary.

Key synthetic principles include:

Carbon-Carbon Bond Formation: Creating the basic carbon skeleton is the initial step. For sterically hindered alkanes, reactions that can form bonds between tertiary or quaternary carbons are of particular interest.

Grignard Reactions: The addition of Grignard reagents to ketones and aldehydes is a powerful tool for C-C bond formation and the creation of secondary and tertiary alcohols, which are precursors to alkanes. nih.gov However, with highly hindered ketones, the Grignar_d reagent may act as a base, leading to enolization and recovery of the starting ketone, or as a reducing agent. youtube.com

Wurtz Coupling: This reaction, involving the coupling of two alkyl halides with sodium metal, is generally not suitable for the synthesis of unsymmetrical or sterically hindered alkanes. bartleby.com For tertiary alkyl halides, elimination reactions tend to predominate over coupling. bartleby.com

Reduction of Functional Groups: Once the carbon skeleton is assembled, the final alkane is often obtained by removing functional groups.

Hydrogenation of Alkenes: The catalytic hydrogenation of alkenes is a common and efficient method for producing alkanes. study.com Highly substituted, sterically hindered alkenes may require more active catalysts, such as Crabtree's catalyst, as traditional catalysts like palladium on carbon may be less effective. wikipedia.org

Deoxygenation of Alcohols: Tertiary alcohols, often synthesized via Grignard reactions, can be deoxygenated to the corresponding alkane. The Barton-McCombie deoxygenation is a radical-based method that is particularly effective for sterically hindered alcohols. wikipedia.orgorganicreactions.org

Targeted Synthetic Strategies for 2,2,3,4,4-Pentamethylhexane and Related Isomers

A plausible synthetic route to this compound involves the creation of a suitable tertiary alcohol precursor followed by its deoxygenation.

Proposed Synthetic Pathway:

Synthesis of 2,2,4,4-Tetramethyl-3-pentanone: This sterically hindered ketone serves as a key intermediate. Its synthesis can be achieved through various methods, one of which involves the acylation of a suitable organometallic reagent.

Grignard Addition to form 2,2,3,4,4-Pentamethyl-3-hexanol: The reaction of 2,2,4,4-tetramethyl-3-pentanone with ethylmagnesium bromide would yield the desired tertiary alcohol, 2,2,3,4,4-pentamethyl-3-hexanol. study.com

Deoxygenation to this compound: The tertiary alcohol can then be deoxygenated to the final product. Given the steric hindrance, a radical-based method like the Barton-McCombie deoxygenation is a suitable choice. wikipedia.orgorganicreactions.org

Interactive Data Table: Proposed Synthetic Route for this compound

StepReactantsReagentsProductReaction Type
1Pivaloyl chloride, tert-butyllithium-2,2,4,4-Tetramethyl-3-pentanoneAcylation
22,2,4,4-Tetramethyl-3-pentanoneEthylmagnesium bromide, then H₃O⁺2,2,3,4,4-Pentamethyl-3-hexanolGrignard Reaction
32,2,3,4,4-Pentamethyl-3-hexanol1. NaH, CS₂, CH₃I 2. AIBN, Bu₃SnHThis compoundBarton-McCombie Deoxygenation

Mechanistic Investigations of Alkane Formation in Sterically Hindered Systems

The synthesis of this compound is fraught with mechanistic challenges, primarily due to severe steric congestion.

Mechanism of Grignard Addition to 2,2,4,4-Tetramethyl-3-pentanone: The reaction of ethylmagnesium bromide with di-tert-butyl ketone is a classic example of nucleophilic addition to a sterically hindered carbonyl group. The large tert-butyl groups flanking the carbonyl carbon impede the approach of the nucleophilic ethyl group. While the reaction can proceed, competing side reactions are likely. These include enolization of the ketone, where the Grignard reagent acts as a base to abstract an α-proton, and reduction of the carbonyl group, where a hydride is transferred from the β-carbon of the Grignard reagent. youtube.com The reaction likely proceeds through a six-membered ring transition state. organic-chemistry.org

Mechanism of Barton-McCombie Deoxygenation: This reaction proceeds via a radical chain mechanism. wikipedia.org The tertiary alcohol is first converted to a thiocarbonyl derivative, such as a xanthate. A radical initiator, like AIBN, generates a tributyltin radical from tributyltin hydride. This radical attacks the sulfur atom of the xanthate, leading to the formation of a tertiary alkyl radical. This radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the final alkane, this compound, and regenerate the tributyltin radical to continue the chain reaction. The formation of a very stable tin-sulfur bond provides the thermodynamic driving force for this reaction. wikipedia.org

Carbocation Rearrangements: While not part of the proposed synthetic route, it is important to note that acid-catalyzed reactions involving carbocation intermediates can lead to the formation of highly branched alkanes. For example, the dehydration of 2,2,3,4,4-pentamethyl-3-pentanol could lead to the formation of an alkene, which upon hydrogenation would yield the desired alkane. However, the carbocation intermediate in such a reaction could undergo rearrangements, such as hydride or methyl shifts, potentially leading to a mixture of isomeric products. askfilo.comstackexchange.com In superacid media, alkanes can be protonated to form carbonium ions, which can then undergo extensive rearrangements to form the most stable branched isomers. study.com

Isomerism and Stereochemical Analysis of 2,2,3,4,4 Pentamethylhexane

Structural Isomerism within the C₁₁H₂₄ Pentamethylhexane Family

Structural isomers are molecules that share the same molecular formula but differ in the connectivity of their atoms. The hydrocarbon C₁₁H₂₄, to which 2,2,3,4,4-pentamethylhexane belongs, has a total of 159 structural isomers, highlighting the vast diversity achievable with a relatively small number of carbon and hydrogen atoms. wikipedia.org Within this large family, the pentamethylhexane isomers represent a specific subset characterized by a six-carbon hexane (B92381) backbone substituted with five methyl groups.

The precise placement of these five methyl groups along the hexane chain gives rise to a number of distinct structural isomers. Each isomer, while sharing the same atomic composition, exhibits unique physical properties such as boiling point, melting point, and density due to differences in their molecular architecture. The branching of the carbon chain significantly influences these properties; for instance, more compact, highly branched isomers tend to have higher melting points but lower boiling points compared to their straight-chain counterparts.

Below is a table of some of the structural isomers of pentamethylhexane:

IUPAC NameCAS Number
2,2,3,3,4-Pentamethylhexane
This compound61868-87-9
2,2,3,4,5-Pentamethylhexane61868-88-0
2,2,3,5,5-Pentamethylhexane14739-73-2
2,2,4,4,5-Pentamethylhexane60302-23-0
2,3,3,4,5-Pentamethylhexane52670-33-4

Conformational Isomerism and Rotational Dynamics in this compound

Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For a highly branched and sterically congested molecule like this compound, the analysis of its conformational landscape is particularly important.

Analysis of Stable Conformers and Potential Energy Surfaces

The rotation around the various carbon-carbon single bonds in this compound gives rise to a complex potential energy surface (PES). A PES is a theoretical concept that describes the energy of a molecule as a function of its geometry. wikipedia.org The minima on this surface correspond to stable, low-energy conformations, while the peaks represent high-energy transition states between these conformers.

For this compound, the most significant rotational dynamics occur around the C3-C4 bond. The bulky tert-butyl group at C4 and the heavily substituted C3 create significant steric hindrance, which will dominate the conformational preferences. The stable conformers will be those that minimize the repulsive interactions between the methyl groups. Staggered conformations, where the substituents on adjacent carbons are as far apart as possible, are generally more stable than eclipsed conformations. Due to the high degree of branching, even the most stable staggered conformations will experience some degree of steric strain.

Factors Influencing Conformational Preferences (e.g., Steric Interactions)

The primary factor governing the conformational preferences of this compound is steric hindrance. The molecule features two quaternary carbon centers (C2 and C4), each bonded to three methyl groups and a carbon from the main chain. This arrangement leads to significant van der Waals repulsion between the methyl groups.

Specifically, the close proximity of the methyl groups on C2, C3, and C4 results in substantial steric strain. This strain influences the rotational barriers around the C2-C3 and C3-C4 bonds. The molecule will preferentially adopt conformations that move these bulky groups as far away from each other as possible. For instance, an anti-periplanar arrangement of the largest groups around the C3-C4 bond would be expected to be the most stable conformation. However, the presence of multiple methyl groups means that gauche interactions (where bulky groups are 60° apart) will be unavoidable in any conformation. The interplay of these steric repulsions determines the relative energies of the different conformers and the energy barriers for their interconversion.

Stereogenic Elements and Potential Chirality in this compound

Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. A key concept in stereochemistry is chirality, which refers to a molecule that is non-superimposable on its mirror image.

A common source of chirality in organic molecules is the presence of a stereogenic center, which is typically a carbon atom bonded to four different substituent groups. youtube.com In the case of this compound, an examination of its structure reveals the presence of a potential stereogenic center at the C3 carbon atom.

The four groups attached to the C3 carbon are:

A hydrogen atom

A methyl group (-CH₃)

A tert-butyl group (-C(CH₃)₃) located at the C2 position

A group consisting of the C4, C5, and C6 carbons with their associated hydrogens and methyl groups.

For C3 to be a true stereogenic center, the fourth group must be different from the other three. In this case, the complex substituent attached to C4 is indeed different from a hydrogen, a methyl group, and a tert-butyl group. Therefore, this compound possesses a stereogenic center at C3 and is a chiral molecule.

The presence of this single stereogenic center means that this compound can exist as a pair of enantiomers: (R)-2,2,3,4,4-pentamethylhexane and (S)-2,2,3,4,4-pentamethylhexane. These two molecules are non-superimposable mirror images of each other and will have identical physical properties, except for their interaction with plane-polarized light (they will rotate it in equal but opposite directions) and their interactions with other chiral molecules.

Advanced Spectroscopic Characterization Techniques for 2,2,3,4,4 Pentamethylhexane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

NMR spectroscopy is a cornerstone technique for determining the carbon skeleton and the specific environment of hydrogen atoms within a molecule. For 2,2,3,4,4-pentamethylhexane, which contains a chiral center at the C3 position, NMR provides critical data on the number of chemically non-equivalent nuclei and their connectivity.

The ¹H NMR spectrum of this compound is predicted to be complex due to the molecule's low symmetry and the presence of a stereocenter, which renders protons on adjacent methylene (B1212753) and methyl groups chemically non-equivalent (diastereotopic). The chemical shifts for alkanes typically appear in the upfield region of the spectrum, from approximately 0.8 to 1.7 ppm. docbrown.infodocbrown.info

Based on the structure, several distinct proton environments are expected. The splitting patterns, governed by the n+1 rule, are crucial for assigning these signals. docbrown.info For instance, the terminal methyl protons of the ethyl group (at C6) would be split by the adjacent methylene protons (at C5), resulting in a triplet. In turn, the C5 methylene protons would appear as a quartet due to coupling with the C6 methyl protons. The presence of multiple quaternary carbons simplifies some splitting but the chirality at C3 complicates others, leading to distinct signals for methyl groups that might otherwise be considered equivalent.

Predicted ¹H NMR Spectral Data for this compound

Assigned Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale
C6-H ~0.9 Triplet (t) 3H Coupled to the two protons on C5.
C5-H ~1.2 Quartet (q) 2H Coupled to the three protons on C6.
C4-Methyls ~1.0 Two Singlets (s) 6H Diastereotopic due to chiral center at C3; adjacent to quaternary C4.
C3-Methyl ~0.85 Doublet (d) 3H Coupled to the single proton on C3.
C3-H ~1.6 Multiplet (m) 1H Coupled to the C3-methyl protons and potentially long-range coupling.
C2-Methyls ~0.95 Two Singlets (s) 6H Diastereotopic due to chiral center at C3; adjacent to quaternary C2.

The proton-decoupled ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in the molecule. Given the chiral center at C3, all eleven carbon atoms in this compound are expected to be chemically distinct, resulting in eleven unique signals. The chemical shifts for saturated alkane carbons typically range from 10 to 60 ppm. oregonstate.edudocbrown.info Quaternary carbons generally produce weaker signals compared to protonated carbons. oregonstate.edu

Predicted ¹³C NMR Chemical Shifts for this compound

Assigned Carbon Predicted Chemical Shift (δ, ppm) Carbon Type
C6 ~14 Primary (CH₃)
C5 ~25 Secondary (CH₂)
C4 ~38 Quaternary
C4-Methyls (x2) ~28-32 Primary (CH₃)
C3 ~45 Tertiary (CH)
C3-Methyl ~15 Primary (CH₃)
C2 ~36 Quaternary
C2-Methyls (x2) ~27-31 Primary (CH₃)

To definitively assign the complex ¹H and ¹³C spectra, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the C5-H₂ quartet and the C6-H₃ triplet, confirming the ethyl group. It would also show a correlation between the C3-H methine proton and the protons of its attached C3-methyl group. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This technique maps proton signals to the carbon atoms to which they are directly attached, providing one-bond ¹H-¹³C correlations. columbia.edu Each proton signal from the ¹H NMR spectrum would correlate to a specific carbon signal in the ¹³C NMR spectrum, allowing for the unambiguous assignment of each CH, CH₂, and CH₃ group.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the types of chemical bonds present.

As a non-linear molecule with 35 atoms (C₁₁H₂₄), this compound has 99 normal modes of vibration (calculated as 3N-6). libretexts.org

Infrared (IR) Spectroscopy: The IR spectrum of an alkane is dominated by C-H bond vibrations. docbrown.info Strong absorption bands are expected in the 2850-2975 cm⁻¹ region, corresponding to C-H stretching modes of the methyl (-CH₃) and methylene (-CH₂) groups. C-H bending (deformation) vibrations appear between 1365 and 1470 cm⁻¹. A key feature for this molecule would be the characteristic split peak for gem-dimethyl groups (-C(CH₃)₂), which typically appears around 1380 cm⁻¹ and 1365 cm⁻¹. docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information. While C-H stretching and bending modes are also visible, the symmetric vibrations of the carbon-carbon backbone (skeletal vibrations) are often more intense in the Raman spectrum for non-polar molecules like alkanes. libretexts.orgacs.org These vibrations typically occur in the 800-1200 cm⁻¹ region and are highly characteristic of the specific isomeric structure.

Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Bond Type
C-H Stretching 2850 - 2975 (Strong) 2850 - 2975 (Strong) C-H
C-H Bending 1365 - 1470 (Medium) 1365 - 1470 (Medium) C-H

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern upon ionization. whitman.edu

The molecular formula of this compound is C₁₁H₂₄, giving it a molecular weight of approximately 156.31 g/mol . nih.gov The electron ionization (EI) mass spectrum would show a molecular ion (M⁺•) peak at an m/z (mass-to-charge ratio) of 156. However, for highly branched alkanes, the molecular ion peak is often of very low intensity or absent altogether due to rapid fragmentation. chemguide.co.uk

Fragmentation in branched alkanes is driven by the formation of the most stable carbocations, with cleavage occurring preferentially at the most highly substituted carbon atoms. docbrown.info The fragmentation pattern provides a fingerprint that can be used to identify the structure. The most abundant fragments are typically those that result from the formation of stable tertiary carbocations. The tert-butyl cation ([C₄H₉]⁺) at m/z 57 is a very common and stable fragment for molecules containing quaternary carbons and is often the base peak. whitman.edu

Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Ion Neutral Loss Significance
156 [C₁₁H₂₄]⁺• - Molecular Ion (likely weak)
127 [C₉H₁₉]⁺ •C₂H₅ (Ethyl radical) Loss of the terminal ethyl group, forming a stable tertiary carbocation.
99 [C₇H₁₅]⁺ •C₄H₉ (Butyl radical) Cleavage at the C3-C4 bond.
85 [C₆H₁₃]⁺ •C₅H₁₁ (Pentyl radical) Cleavage at the C3-C4 bond.
71 [C₅H₁₁]⁺ •C₆H₁₃ (Hexyl radical) Cleavage at the C2-C3 bond.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the analysis of this compound, offering the determination of its exact molecular mass and, consequently, its elemental formula. Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places. This high precision allows for the differentiation between ions of the same nominal mass but different elemental compositions.

For this compound (C11H24), the exact mass of the molecular ion ([M]+•) can be calculated based on the precise masses of the most abundant isotopes of carbon (¹²C) and hydrogen (¹H). This calculated exact mass serves as a key identifier in complex mixture analysis.

In HRMS analysis, this compound would be ionized, typically by electron ionization (EI), leading to the formation of the molecular ion and various fragment ions. The high mass accuracy of HRMS allows for the confident assignment of elemental formulas to these fragments, providing valuable structural information. Preferential fragmentation occurs at the branching points due to the formation of more stable tertiary carbocations.

Table 1: Theoretical High-Resolution Mass Data for the Molecular Ion and Key Fragments of this compound

IonFormulaNominal Mass (m/z)Exact Mass (m/z)
Molecular Ion [M]+•[C11H24]+•156156.1878
[M-CH3]+[C10H21]+141141.1643
[M-C2H5]+[C9H19]+127127.1487
[M-C4H9]+[C7H15]+9999.1174
[M-C5H11]+[C6H13]+8585.1017
[C4H9]+[C4H9]+5757.0704

Note: The exact masses are calculated using the monoisotopic masses of ¹²C (12.0000 Da) and ¹H (1.007825 Da).

Gas Chromatography-Mass Spectrometry (GC-MS) in Alkane Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation and identification of volatile and semi-volatile organic compounds, including branched alkanes like this compound. The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase of the capillary column. The mass spectrometer then detects, ionizes, and fragments the eluted compounds, providing a mass spectrum that serves as a chemical fingerprint.

In the analysis of branched alkanes, the mass spectra are characterized by a series of peaks corresponding to alkyl fragments (CnH2n+1). whitman.edu Highly branched alkanes, such as this compound, often exhibit a diminished or absent molecular ion peak due to the high propensity for fragmentation at the sterically hindered and highly substituted carbon centers. whitman.edu The fragmentation is driven by the formation of the most stable carbocations. Cleavage at the quaternary carbon atoms is particularly favored.

The mass spectrum of this compound is expected to be dominated by fragment ions resulting from the loss of alkyl groups at the branching points. For instance, the loss of a butyl group (C4H9) or a tert-butyl group is a likely fragmentation pathway. The fragmentation at branching points often involves hydrogen rearrangement, which can lead to prominent CnH2n peaks. whitman.edu

Table 2: Expected Predominant Fragment Ions for this compound in GC-MS

m/zIon FormulaIdentity/Origin
156[C11H24]+•Molecular Ion (likely low abundance or absent)
141[C10H21]+Loss of a methyl group ([M-CH3]+)
127[C9H19]+Loss of an ethyl group ([M-C2H5]+)
99[C7H15]+Loss of a propyl group or cleavage at C3-C4 bond
85[C6H13]+Loss of a butyl group or cleavage at C4-C5 bond
71[C5H11]+Pentyl fragment
57[C4H9]+Butyl fragment (likely a prominent peak due to stable tert-butyl cation formation)
43[C3H7]+Propyl fragment

The retention time in the gas chromatogram provides additional information for identification, as branched alkanes generally have lower boiling points and thus shorter retention times compared to their straight-chain isomers. unl.edu

X-ray Crystallography and Electron Diffraction for Solid-State Structural Information (if applicable)

X-ray crystallography and electron diffraction are the definitive methods for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. These techniques rely on the diffraction of X-rays or electrons by the ordered lattice of atoms in a crystal to generate a diffraction pattern, from which the crystal structure can be deduced.

The application of these techniques to this compound is challenging and generally not a routine method for its characterization. Alkanes, particularly highly branched isomers, are often liquids at room temperature and possess low melting points. The formation of high-quality single crystals suitable for X-ray diffraction is therefore difficult. The weak intermolecular van der Waals forces in these non-polar molecules often lead to the formation of poorly ordered crystals or amorphous solids upon cooling.

However, studies on other branched alkanes have shown that they can form ordered crystalline structures at low temperatures. researchgate.net In such cases, the main carbon chains tend to adopt an extended planar zigzag conformation. researchgate.net The presence of bulky side groups, as in this compound, introduces packing complexities that can lead to different crystal polymorphs. researchgate.net

Given the physical properties of this compound, obtaining solid-state structural information via these methods is not standard practice and would require specialized low-temperature crystallization techniques. As of now, the primary structural elucidation for this compound relies on spectroscopic methods like NMR and mass spectrometry, as well as computational modeling.

Computational Chemistry and Theoretical Investigations of 2,2,3,4,4 Pentamethylhexane

Molecular Dynamics (MD) Simulations for Conformational and Dynamic Behavior

Molecular Dynamics (MD) simulations serve as a powerful computational microscope for investigating the conformational landscape and dynamic behavior of molecules like 2,2,3,4,4-pentamethylhexane. acs.orgresearchgate.net This technique solves Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the intricate movements and changes in molecular shape over time. researchgate.net For highly branched and sterically crowded alkanes, MD simulations provide invaluable insights that are often difficult to obtain through experimental methods alone. acs.orgnih.gov

The primary application of MD simulations in the context of this compound is the exploration of its vast conformational space. acs.org Due to the free rotation around its carbon-carbon single bonds, this molecule can adopt a multitude of different spatial arrangements, known as conformers. These conformers can range in energy, with some being more stable than others. MD simulations can generate long trajectories that sample a wide range of these conformations, providing a statistical understanding of their populations at a given temperature. acs.org

Key aspects of the conformational and dynamic behavior of branched alkanes that can be elucidated through MD simulations include:

Isomeric Transitions: MD simulations allow for the detailed analysis of transitions between different rotational isomeric states, such as trans, gauche+, and gauche- conformations around the C-C bonds. acs.org The rates and pathways of these transitions are crucial for understanding the molecule's flexibility and its macroscopic properties.

Conformer Populations: By analyzing the simulation trajectory, the relative populations of different conformers can be calculated. This information is essential for determining the dominant shapes the molecule adopts at thermal equilibrium.

Dynamic Properties: Beyond static conformational analysis, MD simulations can predict dynamic properties such as self-diffusion coefficients and rotational correlation times. These properties are directly related to the molecule's mobility and how it interacts with its environment.

An illustrative representation of conformational analysis data that can be obtained from MD simulations for a branched alkane is presented in Table 1.

Table 1: Illustrative Conformational Analysis of a Branched Alkane from MD Simulations
ConformerDihedral Angles (Degrees)Relative Energy (kcal/mol)Population at 298 K (%)
At, g+, t0.0045
Bg+, g+, t0.6525
Ct, t, g-0.8018
Dg-, t, g+1.2012

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be generated from MD simulations. 't' denotes a trans conformation, while 'g+' and 'g-' represent gauche conformations.

Machine Learning (ML) Applications in Predicting Chemical Properties of Branched Alkanes

In recent years, machine learning (ML) has emerged as a transformative tool in computational chemistry for the rapid and accurate prediction of chemical properties. researchgate.netmit.edu For branched alkanes like this compound, ML models offer a computationally efficient alternative to expensive experimental measurements or high-level quantum mechanical calculations. nih.govacs.org These models are trained on existing datasets of molecules with known properties and learn the complex relationships between molecular structure and chemical behavior. nih.gov

The general workflow for applying ML to predict the properties of branched alkanes involves several key steps:

Data Collection: A comprehensive dataset of alkanes, including a diverse range of linear and branched structures, with experimentally determined or accurately calculated properties is assembled. kaust.edu.sa

Molecular Representation: The three-dimensional structure of each molecule is converted into a numerical format that can be understood by an ML algorithm. mit.edunih.gov This is often achieved through the calculation of molecular descriptors, which are numerical values that encode different aspects of the molecule's topology, geometry, and electronic structure.

Model Training: An ML algorithm, such as an artificial neural network (ANN) or a support vector regression (SVR) model, is trained on the dataset. researchgate.netnih.gov The model learns to map the molecular descriptors to the target chemical properties.

Prediction: Once trained, the model can be used to predict the properties of new molecules, such as this compound, that were not in the original training set.

ML models have been successfully applied to predict a wide array of properties for branched alkanes, including:

Thermochemical Properties: Enthalpy of formation, entropy, and heat capacity are crucial for understanding the stability and reactivity of molecules. nih.govkaust.edu.sa ML models have shown the ability to predict these properties with high accuracy. acs.org

Physical Properties: Properties such as boiling point, vapor pressure, and density are important for various industrial applications. researchgate.net Neural networks have been effectively trained to establish correlations between branching and these physical properties. researchgate.net

Spectroscopic Properties: While more complex, ML techniques are also being developed to predict spectroscopic data, which can aid in the identification and characterization of unknown compounds.

The performance of different ML models in predicting a specific property can be compared to determine the most suitable approach. Table 2 provides a hypothetical comparison of the performance of different ML algorithms for predicting the boiling point of a set of branched alkanes.

Table 2: Illustrative Performance of Machine Learning Models for Boiling Point Prediction of Branched Alkanes
Machine Learning ModelMean Absolute Error (K)Coefficient of Determination (R²)
Artificial Neural Network (ANN)2.50.98
Support Vector Regression (SVR)3.10.97
Random Forest Regression (RFR)2.80.975
Linear Regression (LR)5.20.92

Note: The data in this table is for illustrative purposes to demonstrate how the performance of different machine learning models can be evaluated.

The continued development of more sophisticated ML algorithms and the growth of high-quality chemical datasets promise to further enhance the predictive power of these computational tools for understanding and characterizing complex molecules like this compound.

Mechanistic Organic Chemistry Involving 2,2,3,4,4 Pentamethylhexane

Radical Reaction Pathways and Selectivity in Highly Branched Hydrocarbons

Free radical reactions, particularly halogenation, provide a classic platform to understand the interplay of electronic and steric effects in alkanes. wikipedia.org The regioselectivity of these reactions is primarily dictated by the stability of the radical intermediate formed during the hydrogen abstraction step. srmist.edu.in

Hydrogen Atom Abstraction and Radical Stability:

The structure of 2,2,3,4,4-pentamethylhexane presents three distinct types of hydrogen atoms: primary (1°), secondary (2°), and tertiary (3°). The stability of the corresponding alkyl radicals follows the order: tertiary > secondary > primary. chemistrysteps.com This stability trend is attributed to hyperconjugation and the electron-donating effect of alkyl groups, which help to delocalize the unpaired electron.

In a radical halogenation reaction, the halogen radical (X•) will preferentially abstract a hydrogen atom that leads to the formation of the most stable radical intermediate. For this compound, this would be the tertiary hydrogen at the C3 position.

Type of HydrogenPositionResulting RadicalRelative Stability
Primary (1°)C1, C5, C6, C7Primary Alkyl RadicalLeast Stable
Secondary (2°)C2' of ethyl groupSecondary Alkyl RadicalMore Stable
Tertiary (3°)C3Tertiary Alkyl RadicalMost Stable

Selectivity in Halogenation:

The selectivity of the halogenation reaction is highly dependent on the reactivity of the halogen radical. Bromine radicals are significantly less reactive and therefore more selective than chlorine radicals. ucalgary.ca In the case of bromination of this compound, the major product would be the one resulting from the abstraction of the tertiary hydrogen, due to the high stability of the tertiary radical intermediate. youtube.com

Chlorination, being a more exothermic and less selective process, would likely yield a mixture of products, although the tertiary substituted product would still be favored over the primary and secondary products. ucalgary.ca However, the high degree of steric hindrance around the tertiary C-H bond in this compound could also influence the selectivity, potentially increasing the proportion of substitution at the less hindered secondary and primary positions.

Catalytic Transformations of Branched Alkanes

The catalytic processing of alkanes, such as cracking and isomerization, is crucial in the petroleum industry for producing high-octane gasoline and other valuable chemicals. taylorandfrancis.com The behavior of highly branched alkanes like this compound under catalytic conditions is governed by the formation and rearrangement of carbocation intermediates.

Catalytic Cracking:

Catalytic cracking of large hydrocarbon molecules into smaller, more useful ones typically employs solid acid catalysts like zeolites. researchgate.net The mechanism involves the formation of carbocations, which can then undergo a series of reactions including isomerization and β-scission. For this compound, the initial step would likely be the formation of a tertiary carbocation, which is the most stable. This can then undergo skeletal rearrangements or fragmentation to yield smaller alkanes and alkenes.

Hydroisomerization:

Hydroisomerization is a process that rearranges straight-chain or lightly branched alkanes into more highly branched isomers, which have higher octane (B31449) numbers. mdpi.com While this compound is already highly branched, understanding its behavior on a bifunctional catalyst (containing both metal and acid sites) is instructive. The alkane can be dehydrogenated on the metal site to form an alkene, which is then protonated on an acid site to generate a carbocation. This carbocation can undergo skeletal rearrangements (isomerization) before being deprotonated and then hydrogenated back to an alkane. Due to the already high degree of branching, further isomerization of this compound would be limited, and cracking reactions might become more prominent.

Catalytic ProcessKey IntermediatesPotential Products from this compound
Catalytic CrackingCarbocationsSmaller alkanes and alkenes (e.g., isobutane, isobutylene)
HydroisomerizationAlkenes, CarbocationsIsomeric C11 alkanes, cracked products

Mechanistic Insights into Oxidation and Pyrolysis of Heavily Substituted Alkane Systems

The high-temperature reactions of alkanes, such as oxidation (combustion) and pyrolysis (thermal cracking), proceed through complex free-radical chain mechanisms. The highly branched structure of this compound introduces specific pathways for initiation, propagation, and termination steps.

Pyrolysis:

Pyrolysis involves the thermal decomposition of organic compounds in the absence of oxygen. youtube.com For alkanes, this process is initiated by the homolytic cleavage of a C-C bond, as these are generally weaker than C-H bonds. In this compound, the C-C bond between the two quaternary carbons (C2-C3 or C3-C4) would be susceptible to cleavage due to the steric strain and the formation of relatively stable radical fragments. The rate of pyrolysis generally increases with molecular weight and branching. acs.org

Once initiated, a complex cascade of radical chain reactions occurs, including hydrogen abstraction, radical decomposition (β-scission), and radical recombination. The presence of multiple tertiary and quaternary centers in this compound would lead to a diverse array of smaller radical and stable molecule products.

Oxidation:

The oxidation of alkanes, particularly at high temperatures (combustion), is a rapid, exothermic process that also proceeds via a radical chain mechanism. The initial steps involve the formation of an alkyl radical, which then reacts with oxygen to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another alkane molecule to form a hydroperoxide (ROOH) and another alkyl radical, thus propagating the chain. The hydroperoxides are thermally unstable and can decompose to form other reactive radicals, leading to a complex network of reactions that ultimately produce carbon dioxide and water. The specific pathways for a heavily substituted alkane like this compound would be influenced by the stability of the initially formed alkyl radicals.

Advanced Analytical Methodologies for Isolation and Detection of 2,2,3,4,4 Pentamethylhexane

Chromatographic Separation Techniques for Alkane Isomers

Chromatography is the cornerstone of separating individual components from complex mixtures. For volatile and semi-volatile compounds like branched alkanes, gas chromatography is the premier technique, while high-performance liquid chromatography serves a role in broader hydrocarbon group-type analysis.

Comprehensive two-dimensional gas chromatography (GCxGC) provides a significant enhancement in separation power compared to conventional one-dimensional GC. acs.org This technique utilizes two different capillary columns connected in series via a modulator. azom.com The modulator traps small, sequential fractions of the effluent from the first column (1D) and re-injects them onto the second, shorter column (2D) for a rapid, secondary separation. azom.comazom.com This process creates a structured, two-dimensional chromatogram with a greatly increased peak capacity, allowing for the resolution of compounds that would co-elute in a single-column separation. azom.com

For complex alkane mixtures found in petroleum products or sustainable aviation fuels, GCxGC effectively separates hydrocarbons based on two distinct properties:

First Dimension (Non-polar column): Separation is primarily based on volatility, which correlates with the carbon number (nC). acs.org

Second Dimension (Polar column): Separation is based on polarity, which allows for the segregation of different hydrocarbon classes (e.g., n-alkanes, iso-alkanes, cyclo-alkanes, aromatics). acs.orgmosh-moah.de

Within the iso-alkane group, GCxGC can further differentiate isomers based on their degree of branching. dlr.de Highly branched isomers like 2,2,3,4,4-pentamethylhexane exhibit different retention behavior compared to less branched or linear isomers of the same carbon number. This enhanced resolution is critical for detailed compositional analysis and for predicting fuel properties that are strongly influenced by isomeric structures, such as viscosity and freezing point. acs.orgdlr.de The increased sensitivity from the modulation process also allows for the detection of trace-level isomers. azom.comazom.com

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of a wide range of compounds, including non-volatile and thermally labile components that are not suitable for GC. phmethods.netlibretexts.org In the context of hydrocarbon analysis, HPLC is typically used for group-type separation rather than the resolution of individual alkane isomers. researchgate.netresearchgate.net

Using normal-phase chromatography with a polar stationary phase (like silica or bonded phases with amino or cyano groups) and a non-polar mobile phase (such as n-hexane), complex hydrocarbon mixtures can be separated into distinct classes. researchgate.net A typical separation scheme would fractionate a sample into saturates (including alkanes like this compound and cycloalkanes), olefins, and aromatics (which can be further separated into mono-, di-, and polycyclic aromatic hydrocarbons). researchgate.net

While reversed-phase HPLC (RPLC) can separate some similar hydrocarbons, even those differing by a single methylene (B1212753) group, it is generally ineffective for separating volatile, non-polar alkane isomers from each other. libretexts.org Therefore, the primary role of HPLC in the analysis of systems containing this compound is to first isolate the saturate fraction from a complex matrix, which can then be subjected to more detailed analysis by techniques like GCxGC. researchgate.net

Hyphenated Techniques (e.g., GC-MS, GC-IR) for Identification and Quantification

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the positive identification and accurate quantification of isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a foundational technique in environmental and chemical analysis, combining the high separation efficiency of GC with the identification capabilities of mass spectrometry. mdpi.com As separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). mdpi.com The resulting molecular ions and their characteristic fragmentation patterns create a mass spectrum that serves as a "molecular fingerprint."

For alkane isomers, the mass spectra can be very similar, making definitive identification challenging based on MS alone. However, the combination of the compound's unique retention time from the GC and its mass spectrum provides a high degree of confidence in identification. rsc.org GC-MS is widely used for the analysis of volatile organic compounds (VOCs) in various matrices and can be configured for high sensitivity, enabling the quantification of trace amounts of specific isomers. mdpi.comperlan.com.pl

Gas Chromatography-Infrared Spectroscopy (GC-IR) , also known as GC-FTIR, offers complementary information to GC-MS. cannabisindustryjournal.com Instead of fragmenting the molecule, IR spectroscopy measures the absorption of infrared light by molecular vibrations. cannabisindustryjournal.comchromatographytoday.com This provides information about the whole molecule and its functional groups. cannabisindustryjournal.com Crucially, structural isomers, which may have similar mass spectra, often exhibit unique vapor-phase IR spectra due to differences in their molecular symmetry and bond arrangements. chromatographytoday.com This makes GC-IR particularly powerful for differentiating between closely related isomers like the various pentamethylhexane structures. ojp.gov The spectra of alkanes are characterized by C-H stretching and bending absorptions, and the unique pattern in the "fingerprint region" (approx. 1300-900 cm⁻¹) allows for unambiguous identification when compared against a spectral library. orgchemboulder.com

TechniquePrinciple of Separation/DetectionPrimary Application for Alkane IsomersStrengthsLimitations
GCxGC-FID/MSTwo-dimensional separation based on volatility and polarity.High-resolution separation of complex isomeric mixtures.Excellent separation power; structured chromatograms; increased sensitivity. acs.orgazom.comazom.comComplex data analysis; requires specialized equipment.
HPLC-UV/RISeparation based on polarity (normal-phase) or hydrophobicity (reversed-phase).Group-type separation (saturates, aromatics). researchgate.netresearchgate.netAnalyzes non-volatile compounds; useful for sample fractionation. phmethods.netPoor resolution of volatile alkane isomers. libretexts.org
GC-MSSeparation by GC; identification by mass-to-charge ratio of molecular fragments. mdpi.comIdentification and quantification based on retention time and mass spectrum. rsc.orgHigh sensitivity; extensive spectral libraries available. mdpi.comSimilar mass spectra for some isomers can make differentiation difficult. cannabisindustryjournal.com
GC-IRSeparation by GC; identification by infrared absorption of molecular vibrations. chromatographytoday.comUnambiguous differentiation of structural isomers. ojp.govExcellent for distinguishing isomers with similar mass spectra. cannabisindustryjournal.comGenerally less sensitive than GC-MS; smaller spectral libraries.

Method Development for Trace Analysis in Environmental or Industrial Matrices

Detecting trace amounts of this compound in complex environmental (e.g., water, air) or industrial (e.g., process streams) samples requires specialized sample preparation techniques to isolate and concentrate the analyte prior to instrumental analysis. osti.govenv.go.jp The goal is to remove interfering matrix components and present the analyte to the instrument at a detectable concentration.

Common methods for volatile organic compounds (VOCs) like alkanes include:

Purge-and-Trap (P&T): An inert gas is bubbled through an aqueous sample, purging the volatile compounds, which are then trapped on an adsorbent material. perlan.com.plepa.gov The trap is subsequently heated, releasing the focused analytes into the GC-MS system. perlan.com.pl This technique offers very good sensitivity due to the exhaustive extraction of the sample. perlan.com.pl

Headspace (HS) Analysis: A sample is placed in a sealed vial and heated, allowing volatile compounds to partition into the gas phase (headspace) above the sample. perlan.com.pl A portion of this headspace gas is then injected into the GC-MS. perlan.com.pl This method is robust, simple to automate, and minimizes the introduction of non-volatile matrix components into the analytical system. perlan.com.pl

Solid-Phase Microextraction (SPME): A fused-silica fiber coated with a sorbent material is exposed to the sample (or its headspace). Analytes adsorb onto the fiber, which is then transferred to the GC inlet for thermal desorption and analysis. SPME is a solvent-free technique that can effectively concentrate analytes from both liquid and gas samples.

Developing a robust method involves optimizing several parameters, including sample volume, incubation temperature and time (for HS), purge gas flow rate (for P&T), and the choice of adsorbent materials. The final analysis is typically performed by GC-MS, often operating in selected ion monitoring (SIM) mode to maximize sensitivity and selectivity for the target compound by monitoring only its characteristic ions. perlan.com.plepa.gov These methods allow for the detection of volatile alkanes at concentrations in the parts-per-billion (µg/L) or even parts-per-trillion (ng/L) range. perlan.com.plosti.govrsc.org

Emerging Research Frontiers and Future Directions in 2,2,3,4,4 Pentamethylhexane Studies

Integration of Experimental and Computational Approaches for Comprehensive Understanding

A synergistic approach combining experimental measurements with computational simulations is becoming indispensable for a holistic understanding of branched alkanes like 2,2,3,4,4-pentamethylhexane. This integration allows for the validation of theoretical models and provides deeper insights into experimental observations.

Detailed Research Findings: Experimental techniques such as surface light scattering (SLS) are being employed alongside molecular dynamics (MD) simulations to determine the thermophysical properties of long-chain and branched alkanes at various temperatures. researchgate.net These studies analyze the influence of molecular branching on properties like liquid density, viscosity, and surface tension. researchgate.net For instance, research has assessed the performance of various force fields (TraPPE, MARTINI, and L-OPLS) in MD simulations against experimental data, leading to modifications that improve the accuracy of predictions, especially at elevated temperatures. researchgate.net

In the realm of thermodynamics, Density Functional Theory (DFT) calculations are benchmarked against experimental values for properties like enthalpy of combustion. chemrxiv.orgchemrxiv.org Studies have shown a linear relationship between the number of carbon atoms and thermodynamic parameters, although deviations occur depending on the computational method used. chemrxiv.orgchemrxiv.org For example, benchmarking various DFT functionals (like LSDA, PBE, B3LYP) has revealed that the choice of functional and basis set is critical for accurately predicting thermodynamic properties, with some methods showing closer agreement with experimental data than others. chemrxiv.org This iterative process of comparing computational results with experimental data is crucial for refining theoretical models to better predict the behavior of complex alkanes. chemrxiv.org

Interactive Data Table: Comparison of DFT Functionals for Alkane Analysis Below is a summary of findings on the performance of different DFT functionals in predicting the properties of alkanes.

DFT FunctionalBasis Set ExamplePerformance CharacteristicsConvergence Issues
LSDA6-31G(d), cc-pVDZCloser agreement with experimental values for smaller alkanes. chemrxiv.orgGenerally stable.
PBE / TPSS6-31G(d)Exhibited significant errors, especially for larger chains. chemrxiv.orgObserved for intermediate chain lengths (e.g., n-hexane). chemrxiv.orgchemrxiv.org
B3LYP / B2PLYP6-31G(d)Tends to predict slightly lower enthalpy values. chemrxiv.orgGenerally stable.
B2PLYPD36-31G(d)Dispersion-corrected methods show closer agreement with experiments. chemrxiv.orgGenerally stable.

This table is generated based on findings from benchmarking studies on alkane combustion. chemrxiv.orgchemrxiv.org

Exploration of Novel Catalytic Systems for Alkane Functionalization

The chemical inertness of alkanes, particularly the strong C-H bonds in highly branched structures like this compound, presents a significant challenge for chemical synthesis. A major frontier of research is the development of novel catalytic systems capable of selective C-H bond activation and functionalization. sigmaaldrich.com

Detailed Research Findings: Transition metal catalysis is a primary focus area, with research moving from precious metals like rhodium (Rh), ruthenium (Ru), and palladium (Pd) to more abundant and less toxic first-row metals such as cobalt (Co) and iron (Fe). uni-hannover.de These catalysts are designed to cleave C-H bonds and facilitate the formation of new carbon-carbon or carbon-heteroatom bonds, streamlining organic synthesis by avoiding pre-functionalization steps. sigmaaldrich.com For example, ruthenium complexes have been used for the meta-selective C-H functionalization of aromatic rings to construct quaternary carbon centers, a challenging transformation. bath.ac.uk The mechanism for such reactions can involve a radical process, which avoids the difficult oxidative addition of a metal complex into a sterically hindered C-X bond. bath.ac.uk

Recent developments also include photoredox and hydrogen-atom transfer (HAT) catalysis. These methods offer alternative pathways for activating strong C-H bonds with high selectivity. chemrxiv.org Catalyst-controlled C-H functionalization allows for the selective activation of one C-H bond type over others, even in complex molecules containing multiple potential reaction sites. chemrxiv.org The development of dual-catalytic systems, for instance combining gold and palladium, is being explored for one-pot polymerization reactions involving C-H activation, highlighting the drive towards more efficient and sustainable chemical processes. nih.gov

Development of Advanced Characterization Techniques for Intricate Structural Features

The complex, three-dimensional structure of highly branched alkanes necessitates the use of advanced characterization techniques to elucidate their intricate features. While standard methods provide basic information, a deeper understanding requires a combination of spectroscopic and computational tools.

Detailed Research Findings: High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the connectivity of highly branched alkanes. For a molecule like this compound, different hydrogen atoms exist in distinct chemical environments, leading to a unique NMR spectrum with specific chemical shifts and splitting patterns based on the n+1 rule. docbrown.info However, in complex molecules, spectral overlap can be an issue. Two-dimensional NMR techniques (e.g., COSY, HSQC) are therefore employed to resolve these overlaps and unambiguously assign signals.

The combination of experimental NMR with DFT-level computational techniques has proven to be a powerful strategy. researchgate.net Theoretical calculations can predict NMR chemical shifts, which can then be compared with experimental data to confirm structural assignments, especially in cases of skeletal rearrangements or the formation of unexpected by-products during synthesis. researchgate.net Mass spectrometry, often coupled with gas chromatography (GC-MS), is another vital tool for identifying isomers and determining the molecular weight of compounds like 2,2,4,6,6-pentamethylheptane, a related branched alkane. spectrabase.com

Theoretical Prediction of Reactivity and Stability Profiles in Highly Branched Alkanes

Theoretical and computational chemistry provides essential tools for predicting the stability and reactivity of highly branched alkanes, offering insights that can be difficult to obtain through experiments alone.

Detailed Research Findings: It is well-established through both experimental measurements and high-level ab initio calculations that branched alkanes are thermodynamically more stable than their straight-chain isomers. acs.org DFT studies have delved into the physical origins of this stability. A novel DFT-based energy partitioning analysis revealed that branched alkanes possess less destabilizing steric energy compared to linear alkanes. acs.orgnih.gov This is counteracted by a quantum energy term, leaving the electrostatic and correlation energy terms as the primary drivers for the enhanced stability of branched structures. acs.orgnih.gov

Computational models are also used to predict reactivity. For instance, the barrier energies for hydrogen abstraction reactions—a key step in combustion and functionalization—can be calculated. nih.gov Studies on related alkanes show that these energy barriers, and thus reaction rates, are influenced by the degree of branching. nih.gov Furthermore, theoretical models like the semiempirical PM3 method have been used to probe the limits of steric crowding, predicting the point at which extremely branched alkanes become unstable and prone to dissociation. researchgate.net The development of more accurate and cost-effective computational methods, such as double-hybrid density functionals combined with tailored basis sets, continues to improve the reliability of these predictions for sterically crowded systems. nih.gov

Interactive Data Table: Factors Influencing Branched Alkane Stability (Based on DFT Analysis)

Energy ComponentInfluence on Stability of Branched vs. Linear AlkanesPhysical Origin
Steric Energy (Weizäcker kinetic energy)Less destabilizing in branched alkanes. acs.orgnih.govSpatial arrangement of atoms and electron density.
Quantum Energy (Pauli kinetic + exchange-correlation)More destabilizing in branched alkanes (mitigates steric effect). acs.orgnih.govFermionic quantum nature of electrons.
Electrostatic EnergyFavors branching (stabilizing). acs.orgnih.govIntramolecular electrostatic interactions.
Correlation EnergyFavors branching (stabilizing). acs.orgCorrelation of electron movements.

This table summarizes insights from DFT energy partitioning studies. acs.orgnih.gov

Q & A

Basic: What are the primary challenges in synthesizing 2,2,3,4,4-pentamethylhexane with high isomer purity?

Methodological Answer:
Synthesis of this compound requires precise control over branching patterns due to the presence of multiple structural isomers (e.g., 2,3,3,4,4-pentamethylhexane and 2,2,3,5,5-pentamethylhexane) . Key steps include:

  • Catalyst selection : Use Lewis acid catalysts (e.g., AlCl₃) to direct methyl group addition and minimize side reactions.
  • Separation techniques : Combine fractional distillation with preparative gas chromatography (GC) to isolate the target isomer.
  • Purity validation : Employ ¹³C NMR to confirm methyl group positions and GC-MS to detect trace impurities (<0.1% resolution) .

Basic: How can researchers differentiate this compound from its structural isomers using spectroscopic methods?

Methodological Answer:
Structural elucidation relies on:

  • ¹H and ¹³C NMR :
    • Compare chemical shifts for methyl groups in crowded environments (e.g., δ 15–25 ppm in ¹³C NMR for quaternary carbons).
    • Use DEPT-135 to distinguish CH₃ groups from CH₂/CH environments .
  • Mass spectrometry (MS) : Analyze fragmentation patterns; branched isomers exhibit distinct cleavage pathways (e.g., loss of methyl groups at m/z 57 or 71) .
  • X-ray crystallography : Resolve spatial arrangements for unambiguous confirmation, though this requires single-crystal growth .

Advanced: What experimental designs are optimal for determining the Henry’s Law constant (KH) of this compound in aqueous systems?

Methodological Answer:
Henry’s Law constants for branched alkanes like this compound are influenced by hydrophobicity and molecular volume. Recommended approaches:

  • Equilibrium partitioning in closed systems : Use a gas-stripping apparatus coupled with GC-FID to measure vapor-liquid equilibrium at 25°C.
  • Data validation : Cross-reference with QSPR (Quantitative Structure-Property Relationship) models, accounting for branching parameters (e.g., Verhaar’s hydrophobicity index) .
  • Error mitigation : Perform triplicate measurements and compare against literature values for structurally similar isomers (e.g., KH ≈ 6.4–9.0 × 10⁻⁷ for pentamethylhexanes) .

Advanced: How can chromatographic retention behavior resolve contradictions in isomer identification for pentamethylhexanes?

Methodological Answer:

  • GC column selection : Use high-polarity columns (e.g., DB-WAX) to exploit differences in dipole interactions between isomers.
  • Retention index (RI) calibration : Compare retention times against n-alkane standards (C7–C12) to calculate RIs. For example, this compound typically exhibits RIs 50–70 units higher than linear isomers .
  • Multi-dimensional GC (GC×GC) : Enhance resolution by coupling non-polar (DB-5) and polar (DB-17) columns, enabling separation of co-eluting isomers .

Advanced: What isotopic labeling strategies improve quantification of this compound in environmental matrices?

Methodological Answer:

  • Deuterated analogs : Synthesize this compound-d₅ (e.g., replacing methyl groups with CD₃) as internal standards for GC-MS/MS.
    • Synthesis route : Use D₂O/acid-catalyzed H/D exchange under high-pressure conditions .
  • Application : Spike deuterated standards into soil or water samples to correct for matrix effects and ionization efficiency during MS analysis .
  • Detection limits : Achieve sub-ppb sensitivity using selected reaction monitoring (SRM) for m/z transitions specific to deuterated vs. non-deuterated forms .

Advanced: How do thermodynamic properties (e.g., enthalpy of vaporization) of this compound compare to linear alkanes?

Methodological Answer:

  • Calorimetry : Measure ΔHvap using a differential scanning calorimeter (DSC) with sealed aluminum pans.
    • Expected ΔHvap for this compound: ~45–50 kJ/mol (higher than n-undecane due to reduced molecular symmetry) .
  • Computational validation : Compare experimental data with molecular dynamics simulations (e.g., OPLS-AA force field) to model branching effects on intermolecular forces .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.